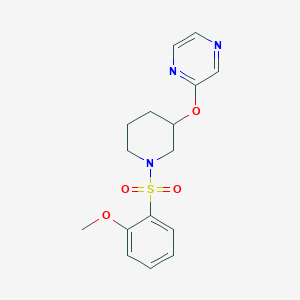

5-Phenylthiadiazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A method for the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .Scientific Research Applications

Synthesis and Chemical Properties

- 5-Phenylthiadiazole-4-sulfonyl chloride is used in the synthesis of various heterocyclic compounds, such as 3,5-diaryl-1,2,4-oxadiazoles. These compounds are synthesized through acylation involving aromatic and heterocyclic sulfocarboxylic acid dichlorides, demonstrating the versatility of 5-Phenylthiadiazole-4-sulfonyl chloride in organic synthesis (Agat’ev et al., 2015).

Applications in Drug Synthesis

- 5-Phenylthiadiazole-4-sulfonyl chloride is involved in the preparation of potential drug candidates for Alzheimer’s disease. It forms part of the synthesis process for N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, demonstrating its role in the development of novel therapeutics (Rehman et al., 2018).

Antibacterial Applications

- Compounds synthesized using 5-Phenylthiadiazole-4-sulfonyl chloride exhibit antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to strong antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Khalid et al., 2016).

Antiviral Activity

- Derivatives synthesized from 5-Phenylthiadiazole-4-sulfonyl chloride have been found to possess antiviral properties. For example, 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides exhibit anti-tobacco mosaic virus activity, suggesting their potential use in antiviral research and treatment (Chen et al., 2010).

Anticancer Applications

- Research has also explored the potential of 5-Phenylthiadiazole-4-sulfonyl chloride derivatives in anticancer therapy. Synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown promise as anticancer agents, indicating the scope of these compounds in oncological research (Redda & Gangapuram, 2007).

Inhibition of Bacterial Wilt in Tobacco

- Sulfone derivatives containing 1,3,4-oxadiazole, synthesized using 5-Phenylthiadiazole-4-sulfonyl chloride, have demonstrated efficacy in inhibiting mycelia growth of Ralstonia solanacearum, which causes bacterial wilt in tobacco. This indicates its potential application in agricultural disease management (Xu et al., 2012).

properties

IUPAC Name |

5-phenylthiadiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVQNRFMBWTADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylthiadiazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)